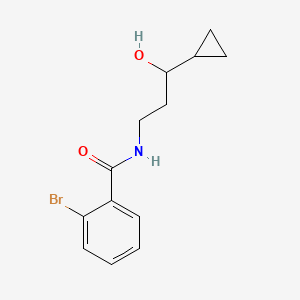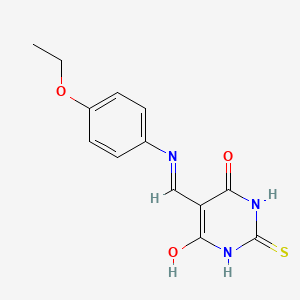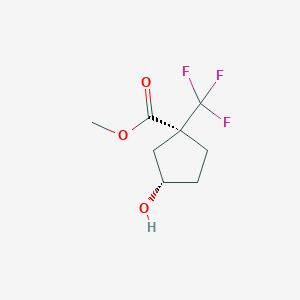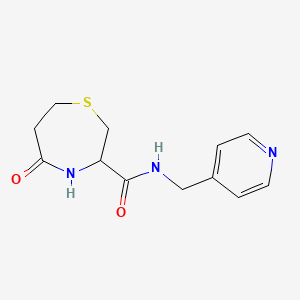![molecular formula C24H21N5O3S B2956229 N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866589-18-6](/img/structure/B2956229.png)
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-tubercular Activity
Research has shown that certain quinazoline derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. Compounds with modifications in the quinazoline structure, such as those with substituted benzo[h]quinazolines and benzo[g]indazoles, have been synthesized and evaluated for their in vitro anti-tubercular efficacy. These compounds, including variations with different substituents, demonstrated promising activity at various minimum inhibitory concentrations (MIC values), highlighting their potential as anti-tubercular agents (Maurya et al., 2013).
Anticancer Activity
The synthesis and pharmacological evaluation of quinazoline derivatives have been extensively studied for their potential as anticancer agents. One notable area of research involves the development of N-methyl-4-(4-methoxyanilino)quinazolines, which have been shown to induce apoptosis in cancer cells. These studies have explored various substitutions on the quinazoline ring to enhance anticancer activity, revealing that certain modifications can lead to compounds with potencies approaching those of established anticancer drugs (Sirisoma et al., 2010).
Anti-angiogenic and Antitumor Activity
Quinazoline derivatives have also been investigated for their anti-angiogenic and antitumor effects. ZD6474, a compound within this class, inhibits the kinase insert domain receptor (KDR) and shows potent activity against vascular endothelial growth factor (VEGF)-stimulated endothelial cell proliferation. Its oral administration has demonstrated significant inhibition of tumor growth and neovascularization in various human tumor xenograft models, providing a basis for its clinical development as a cancer therapy (Wedge et al., 2002).
Antimicrobial Activity
In addition to their antitubercular and anticancer properties, quinazoline derivatives have been synthesized with the aim of discovering new antimicrobial agents. These compounds have been tested against a range of bacterial strains, with some showing significant antibacterial activity. The development of these derivatives involves various chemical modifications to enhance their efficacy and selectivity against microbial targets (Ahmed, Abd-Alla, El-zohry, 2007).
作用機序
Target of Action
Similar compounds have been shown to have anti-hiv and antibacterial activities . This suggests that the compound may interact with proteins or enzymes involved in these diseases.
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution reactions . This could suggest that the compound interacts with its targets through a similar mechanism, possibly by binding to a specific site on the target protein or enzyme and inducing a conformational change.
Biochemical Pathways
Given its potential anti-hiv and antibacterial activities , it may be involved in pathways related to these diseases. For instance, it could interfere with the replication cycle of HIV or disrupt essential processes in bacteria.
Result of Action
Based on its potential anti-hiv and antibacterial activities , it could inhibit the growth of bacteria or the replication of HIV, leading to a decrease in the number of these pathogens.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-16-11-13-18(14-12-16)33(30,31)24-23-26-22(25-15-17-7-3-6-10-21(17)32-2)19-8-4-5-9-20(19)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWRIMBWVVAPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2956146.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2956147.png)
![(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2956148.png)
![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2956150.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2956151.png)

![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2956155.png)
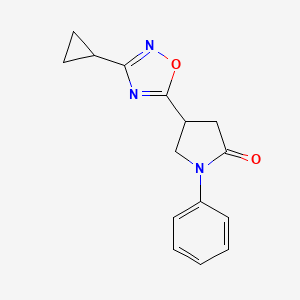
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)
